Gefarnate vs. Geranylgeranylacetone (GGA/Teprenone) in Aspirin-Induced Gastric Ulcer Model: Inferior Potency but Comparable Efficacy in Alternative Model
In a head-to-head comparison, oral administration of geranylgeranylacetone (GGA) prevented the development of aspirin-induced gastric ulcers in rats more potently and more definitively than gefarnate [1]. The intraduodenal administration of GGA inhibited ulceration induced by aspirin in pylorus-ligated rats, while intraduodenal gefarnate did not [1]. Furthermore, GGA restored the aspirin-induced decrease of hexosamine content in gastric mucosa to normal levels, whereas gefarnate did not [1]. However, in a separate head-to-head study using a compound 48/80-induced gastric lesion model, gefarnate administered orally at 200 mg/kg demonstrated preventive effects (attenuation of decreased mucus, reduced neutrophil infiltration, and reduced oxidative stress) similar to those of teprenone at the same dose [2]. This indicates that the choice between gefarnate and GGA/teprenone is model- and endpoint-dependent; GGA may be preferable for aspirin-induced damage, while gefarnate is equally effective for mast cell-mediated injury.
| Evidence Dimension | Prevention of aspirin-induced gastric ulcer development in rats |
|---|---|
| Target Compound Data | Gefarnate: Less potent and less definite prevention; did not inhibit ulceration upon intraduodenal administration; did not restore hexosamine content. |
| Comparator Or Baseline | Geranylgeranylacetone (GGA): More potent and more definite prevention; inhibited ulceration upon intraduodenal administration; restored hexosamine content to normal. |
| Quantified Difference | GGA superior in aspirin model; gefarnate comparable at 200 mg/kg in compound 48/80 model for lesion progression prevention. |
| Conditions | Rat model: (1) Aspirin-induced gastric ulcers (oral/intraduodenal administration); (2) Compound 48/80 (0.75 mg/kg, i.p.)-induced acute gastric mucosal lesion progression (oral gefarnate or teprenone at 50, 100, 200 mg/kg). |
Why This Matters
This evidence demonstrates that gefarnate is not a direct substitute for GGA/teprenone; experimental protocols must consider the specific ulcer model and dosing route to select the appropriate compound.
- [1] Murakami, M., Oketani, K., Fujisaki, H., Wakabayashi, T., & Ohgo, T. (1982). Effects of the antiulcer drug geranylgeranylacetone on aspirin-induced gastric ulcers in rats. Japanese Journal of Pharmacology, 32(2), 299-306. View Source
- [2] Ohta, Y., Kobayashi, T., Inui, K., Yoshino, J., Kitagawa, A., & Nakazawa, S. (2005). Effect of gefarnate on acute gastric mucosal lesion progression in rats treated with compound 48/80, a mast cell degranulator, in comparison with that of teprenone. Biological and Pharmaceutical Bulletin, 28(8), 1424-1430. DOI: 10.1248/bpb.28.1424 View Source
